
3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields. This compound features a benzofuran core substituted with a 3,5-diiodo-4-hydroxybenzoyl group and a methyl group, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran typically involves multi-step organic reactions. One common method starts with the iodination of 4-hydroxybenzoic acid to introduce iodine atoms at the 3 and 5 positions. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 2-methylbenzofuran under Friedel-Crafts acylation conditions to yield the target compound.
Reaction Conditions:
Iodination: Iodine (I2) and potassium iodide (KI) in an acidic medium.
Formation of Benzoyl Chloride: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) as a catalyst in an anhydrous solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or ethers.
Substitution Products: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its iodine content and structural features make it a candidate for radiolabeling and imaging studies.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of iodine atoms can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photonic devices, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can facilitate binding to these targets, while the benzofuran core can interact with hydrophobic regions of proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Diiodo-4-hydroxybenzoyl)-benzofuran
- 3-(4-Hydroxybenzoyl)-2-methyl-benzofuran
- 3-(3,5-Diiodo-4-methoxybenzoyl)-2-methyl-benzofuran
Uniqueness
Compared to similar compounds, 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran stands out due to the presence of both iodine atoms and a hydroxyl group, which confer unique reactivity and biological activity
Propiedades
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10I2O3/c1-8-14(10-4-2-3-5-13(10)21-8)15(19)9-6-11(17)16(20)12(18)7-9/h2-7,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUKNMPBTWGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436281 |
Source


|
| Record name | (4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10402-56-9 |
Source


|
| Record name | (4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
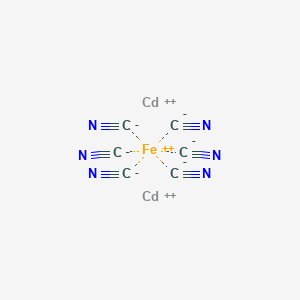
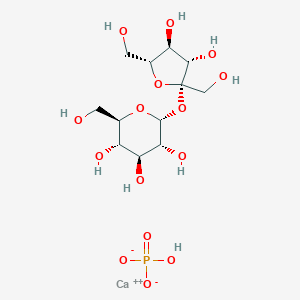

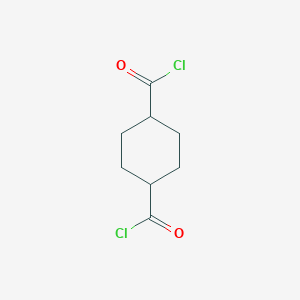
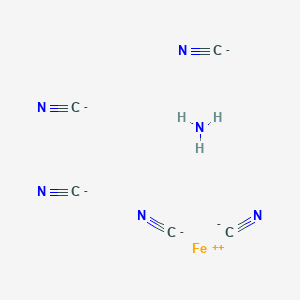
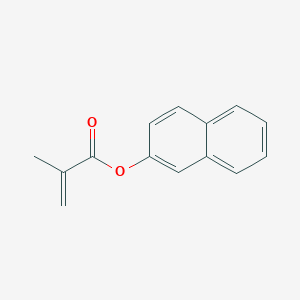

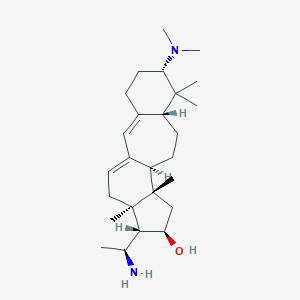

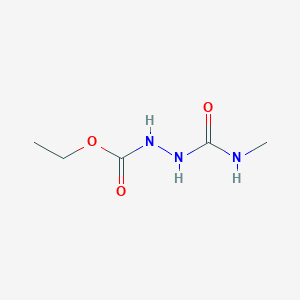
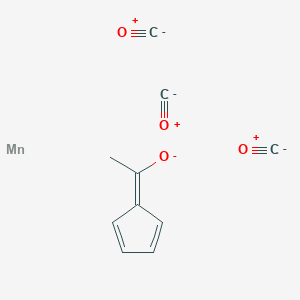
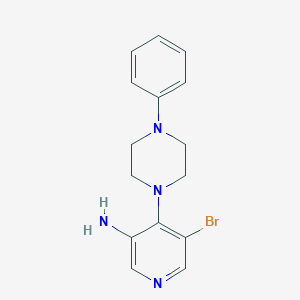

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
